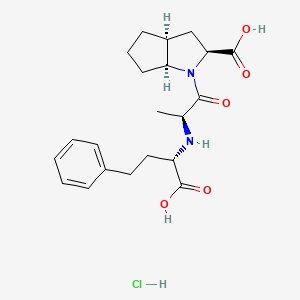

Ramiprilate hydrochloride

Description

Historical Context of ACE Inhibitors in Pharmaceutical Sciences

The journey to the development of ACE inhibitors is a fascinating tale that begins with the investigation of snake venom. In the mid-20th century, researchers identified a peptide in the venom of the Brazilian pit viper, Bothrops jararaca, that potentiated the effects of bradykinin (B550075), a substance known to widen blood vessels. nih.govwikipedia.orgtandfonline.com This "bradykinin potentiating factor" was later found to be an inhibitor of an enzyme responsible for the inactivation of bradykinin and the conversion of angiotensin I to the potent vasoconstrictor, angiotensin II. nih.govlgcstandards.com This enzyme was aptly named Angiotensin-Converting Enzyme (ACE). nih.govpharmaceutical-journal.com

This pivotal discovery paved the way for the rational design of synthetic ACE inhibitors. The first orally active ACE inhibitor, captopril (B1668294), was developed in 1975 and approved for clinical use in 1981. tandfonline.comlgcstandards.com The success of captopril spurred the development of a new generation of non-sulfhydryl containing ACE inhibitors, including enalapril, lisinopril, and ramipril (B1678797), with improved side-effect profiles. nih.gov

Angiotensin-Converting Enzyme (ACE) as a Therapeutic Target in Research

The Renin-Angiotensin System (RAS) is a critical hormonal cascade that regulates blood pressure and fluid and electrolyte balance. nih.govresearchgate.net ACE is a key zinc metalloprotease within this system. researchgate.net Its primary functions are the conversion of the inactive decapeptide angiotensin I to the highly active octapeptide angiotensin II and the degradation of the vasodilator bradykinin. nih.govahajournals.orgcaymanchem.com

Angiotensin II exerts powerful physiological effects, including:

Vasoconstriction: Directly constricts arteries and veins, leading to an increase in blood pressure.

Aldosterone Release: Stimulates the adrenal cortex to release aldosterone, which promotes sodium and water retention by the kidneys, further increasing blood volume and pressure.

Sympathetic Nervous System Activation: Enhances the release of norepinephrine, a neurotransmitter that increases heart rate and blood pressure.

Cellular Growth and Proliferation: Promotes the growth of cardiac and vascular smooth muscle cells, contributing to organ damage in hypertensive individuals.

By inhibiting ACE, the production of angiotensin II is reduced, and the levels of bradykinin are increased. drugbank.com This dual action leads to vasodilation (widening of blood vessels), reduced sodium and water retention, and a decrease in sympathetic activity, all of which contribute to the lowering of blood pressure. researchgate.net The central role of ACE in these physiological processes makes it a prime therapeutic target for a multitude of cardiovascular and renal diseases. researchgate.netbmj.comnih.gov

Prodrug Strategy in Medicinal Chemistry: The Case of Ramipril and Ramiprilate

A prodrug is an inactive or less active compound that is metabolized in the body to produce the active drug. mdpi.comirjmets.com This strategy is often employed in medicinal chemistry to overcome challenges such as poor absorption, rapid metabolism, or undesirable side effects of the active drug. mdpi.com Ramipril is a classic example of a successful prodrug. nih.govontosight.aiinrae.fr

Enzymatic Hydrolysis of Ramipril to Ramiprilate in Biological Systems

Ramipril itself is a dipeptide that is relatively inactive. inrae.frnih.gov After oral administration, ramipril is absorbed from the gastrointestinal tract and undergoes rapid de-esterification, primarily in the liver, to form its active metabolite, ramiprilate. nih.govontosight.airesearchgate.net This conversion is a hydrolysis reaction catalyzed by carboxylesterase enzymes. ontosight.ai The hydrolysis of the ethyl ester group on the ramipril molecule unmasks the carboxylic acid group, which is crucial for binding to the active site of ACE. ontosight.ainih.gov Renal metabolism also contributes to the conversion of ramipril to ramiprilate. drugbank.com

Ramiprilate as the Active Pharmacological Entity

Ramiprilate is the potent, active form of the drug responsible for the therapeutic effects of ramipril. nih.govontosight.aimedchemexpress.com It is a competitive inhibitor of ACE, binding to the enzyme with high affinity. nih.govresearchgate.net The binding of ramiprilat (B1678798) to ACE is characterized as a slow and tight interaction, meaning it binds strongly and dissociates slowly, leading to a sustained inhibitory effect. nih.govresearchgate.netsemanticscholar.org

By inhibiting ACE, ramiprilate effectively suppresses the conversion of angiotensin I to angiotensin II and prevents the degradation of bradykinin. caymanchem.com This leads to a reduction in the vasoconstrictive and sodium-retaining effects of angiotensin II and an increase in the vasodilatory effects of bradykinin, ultimately resulting in lower blood pressure. drugbank.com

Key Compound Properties

| Compound | Molecular Formula | Molar Mass | Key Characteristic |

| Ramipril | C23H32N2O5 | 416.5 g/mol | Prodrug |

| Ramiprilate | C21H28N2O5 | 388.5 g/mol | Active Metabolite |

| Angiotensin I | C53H76N14O12 | 1181.3 g/mol | Inactive Precursor |

| Angiotensin II | C50H71N13O12 | 1046.2 g/mol | Active Vasoconstrictor |

| Bradykinin | C50H73N15O11 | 1060.2 g/mol | Vasodilator |

| Captopril | C9H15NO3S | 217.29 g/mol | First Orally Active ACE Inhibitor |

| Enalapril | C20H28N2O5 | 376.45 g/mol | Non-sulfhydryl ACE Inhibitor |

| Lisinopril | C21H31N3O5 | 405.49 g/mol | Non-sulfhydryl ACE Inhibitor |

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C21H29ClN2O5 |

|---|---|

Molecular Weight |

424.9 g/mol |

IUPAC Name |

(2S,3aS,6aS)-1-[(2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]propanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylic acid;hydrochloride |

InChI |

InChI=1S/C21H28N2O5.ClH/c1-13(22-16(20(25)26)11-10-14-6-3-2-4-7-14)19(24)23-17-9-5-8-15(17)12-18(23)21(27)28;/h2-4,6-7,13,15-18,22H,5,8-12H2,1H3,(H,25,26)(H,27,28);1H/t13-,15-,16-,17-,18-;/m0./s1 |

InChI Key |

RDOAXUOAUIEDLE-IHKHYVGZSA-N |

Isomeric SMILES |

C[C@@H](C(=O)N1[C@H]2CCC[C@H]2C[C@H]1C(=O)O)N[C@@H](CCC3=CC=CC=C3)C(=O)O.Cl |

Canonical SMILES |

CC(C(=O)N1C2CCCC2CC1C(=O)O)NC(CCC3=CC=CC=C3)C(=O)O.Cl |

Origin of Product |

United States |

Structural Elucidation and Advanced Characterization of Ramiprilate Hydrochloride

Spectroscopic Methodologies for Structural Determination

Spectroscopic techniques are indispensable in the field of pharmaceutical analysis, providing detailed information about the molecular structure and functional groups present in a compound. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are cornerstone methods for the characterization of ramiprilate hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides information on the chemical environment of hydrogen atoms within the molecule. The aromatic protons of the phenyl group in ramiprilate are expected to appear in the downfield region of the spectrum, typically between 7.16 and 7.30 ppm. medpharmres.com The various aliphatic protons of the bicyclic ring system and the side chains will resonate at higher fields, with their specific chemical shifts influenced by neighboring functional groups.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ ppm) | Multiplicity |

|---|---|---|

| Aromatic Protons | 7.16 - 7.30 | Multiplet |

| -OCH2- (Ester) | 4.07 - 4.25 | Multiplet |

| N-CH- (Alanyl) | 4.07 - 4.25 | Multiplet |

| N-CH- (Ring) | 4.07 - 4.25 | Multiplet |

| CH-COOH (Ring) | 4.07 - 4.25 | Multiplet |

| Ph-CH2- | 2.75 - 2.92 | Multiplet |

| -CH2-CH- (Side Chain) | 2.71 | Doublet of Triplets |

| -CH-CH2- (Ring) | 2.30 - 2.41 | Multiplet |

| -CH2-CH2- (Side Chain) | 1.85 | Doublet of Doublet of Doublets |

| Ring Protons | 1.53 - 1.76 | Multiplet |

Note: Data is based on the analysis of ramipril (B1678797) methyl ester and serves as a predictive model for this compound. medpharmres.com

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The carbonyl carbons of the ester and two carboxylic acid groups in ramiprilate are expected to resonate at the lowest field, typically in the range of 168 to 173 ppm. medpharmres.com The aromatic carbons of the phenyl ring will appear between 127 and 143 ppm, while the aliphatic carbons of the bicyclic system and side chains will be found at higher fields.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ ppm) |

|---|---|

| C=O (Ester) | 172.45 |

| C=O (Amide) | 170.49 |

| C=O (Acid) | 168.68 |

| Aromatic C (Quaternary) | 142.41 |

| Aromatic CH | 129.61, 129.41, 127.24 |

| N-CH (Ring) | 64.53 |

| -OCH2- (Ester) | 61.25 |

| N-CH (Side Chain) | 58.51 |

| CH-COOH (Ring) | 58.04 |

| O-CH3 (Methanolysis product) | 52.82 |

| Ring CH | 42.36 |

| Ph-CH2- | 34.55 |

| Ring CH2 | 33.49, 32.74, 31.06, 24.57 |

| -CH2-CH- (Side Chain) | 32.12 |

Note: Data is based on the analysis of ramipril methyl ester and serves as a predictive model for this compound. medpharmres.com

While specific experimental 2D NMR data for this compound are not widely published, these techniques are crucial for unambiguous structural assignment.

COSY (Correlation Spectroscopy) would reveal proton-proton couplings, helping to trace the connectivity of the aliphatic chains and the bicyclic ring system.

HSQC (Heteronuclear Single Quantum Coherence) would establish direct one-bond correlations between protons and their attached carbons, confirming the assignments made from the 1D spectra.

These techniques are particularly valuable in complex molecules like ramiprilate to resolve overlapping signals and confirm the connectivity between different parts of the molecule. nih.gov

Solid-state NMR (ss-NMR) is a powerful, non-destructive technique for characterizing the solid forms of active pharmaceutical ingredients (APIs). bruker.com It is particularly useful for identifying and quantifying different polymorphic forms, which can have different physical properties and bioavailability. For this compound, ss-NMR could be used to:

Identify different crystalline forms (polymorphs) by detecting differences in the chemical shifts and line shapes of the carbon and nitrogen signals.

Characterize amorphous content , as the broad signals of an amorphous form are distinct from the sharp signals of a crystalline form.

Study drug-excipient interactions in pharmaceutical formulations by observing changes in the NMR spectra upon mixing.

While specific ss-NMR studies on this compound are not prevalent in the public domain, the technique remains a vital tool in the pharmaceutical industry for ensuring the consistency and stability of the solid form of the drug. nih.gov

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Infrared (IR) and Fourier-Transform Infrared (FT-IR) spectroscopy are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of ramipril shows several characteristic absorption bands that confirm its molecular structure.

Key absorption bands for ramipril include:

A peak around 3278 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amine. jppres.com

Bands in the region of 2932 cm⁻¹ and 2867 cm⁻¹ are attributed to the C-H stretching of the aromatic and aliphatic groups, respectively. jppres.com

A strong absorption at approximately 1742-1748 cm⁻¹ is characteristic of the C=O stretching of the ester group. jppres.comresearchgate.net

A peak around 1644-1650 cm⁻¹ is due to the C=O stretching of the carboxylic acid group. jppres.com

A minor peak at 1701 cm⁻¹ can be attributed to the carbonyl (C=O) stretching of the amide group. jppres.com

Bands at 1499 cm⁻¹ and 1450 cm⁻¹ are associated with C-H bending of the aromatic ring. jppres.com

The presence of the hydrochloride salt would likely influence the stretching frequencies of the amine and carboxylic acid groups due to protonation.

Table 3: Characteristic FT-IR Absorption Bands for Ramipril

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Reference(s) |

|---|---|---|---|

| 3278 | N-H (Amine) | Stretching | jppres.com |

| 2932, 2867 | C-H (Aromatic, Aliphatic) | Stretching | jppres.com |

| 1742 - 1748 | C=O (Ester) | Stretching | jppres.comresearchgate.net |

| 1644 - 1650 | C=O (Carboxylic Acid) | Stretching | jppres.com |

| 1701 | C=O (Amide) | Stretching | jppres.com |

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS)

Mass spectrometry is a cornerstone analytical technique for the structural elucidation of pharmaceutical compounds. nih.govjddtonline.info In the analysis of Ramiprilate, liquid chromatography coupled with mass spectrometry (LC-MS/MS) is frequently employed for its high sensitivity and selectivity, allowing for simultaneous quantification of both Ramipril and its active metabolite, Ramiprilate, in biological matrices. researchgate.netnih.govnih.gov

Molecular Ion Characterization

In mass spectrometry, the initial step of analysis involves the ionization of the target molecule and the determination of its mass-to-charge ratio (m/z). Ramiprilate has a molecular formula of C21H28N2O5 and a molecular weight of approximately 388.5 g/mol . nih.gov When analyzed using positive electrospray ionization (ESI), Ramiprilate is typically observed as a protonated molecule, [M+H]+. This molecular ion is the primary precursor ion selected for further fragmentation analysis in tandem mass spectrometry.

Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) provides detailed structural information by fragmenting the selected precursor ion and analyzing the resulting product ions. While specific fragmentation data for this compound is not extensively detailed in the provided literature, the fragmentation pattern of its parent compound, Ramipril, offers significant insights.

For Ramipril (precursor ion [M+H]+ at m/z 417.2), a major fragmentation pathway involves the neutral loss of the ethyl formate (B1220265) group and subsequent amide hydrolysis. researchgate.net A key product ion is observed at m/z 234.1, which corresponds to the core bicyclic structure after cleavage. researchgate.netresearchgate.net Other significant fragments of Ramipril are also identified. researchgate.net The fragmentation of Ramiprilate would follow a related pathway, starting from its protonated molecule and undergoing characteristic cleavages that allow for its unambiguous identification.

| Precursor Ion (m/z) | Compound | Major Product Ions (m/z) | Proposed Neutral Loss/Fragment Structure |

| 417.2 | Ramipril | 343.2 | Loss of ethyl formate (C3H6O2) |

| 417.2 | Ramipril | 234.1 | Amide hydrolysis, corresponds to the core bicyclic structure |

| 417.2 | Ramipril | 160.1 | Further fragmentation of the side chain |

| 417.2 | Ramipril | 130.1 | Component of the phenylpropylamino side chain |

| 417.2 | Ramipril | 117.1 | Component of the phenylpropylamino side chain |

This table is based on the fragmentation of the parent compound, Ramipril, to illustrate the principles of fragmentation pathway analysis.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry, often utilizing technologies like Quadrupole Time-of-Flight (Q-TOF), is critical for obtaining highly accurate mass measurements. This accuracy allows for the determination of the elemental composition of both the parent molecule and its fragments. For instance, in the analysis of Ramipril, HRMS can distinguish between ions with the same nominal mass but different elemental formulas, thereby confirming the identity of each fragment with high confidence. researchgate.net This capability is essential for definitive structural confirmation and for identifying unknown metabolites or degradation products.

X-ray Crystallography for Solid-State Structure

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state. This information is crucial for understanding the physical and chemical properties of an active pharmaceutical ingredient (API), including its stability, solubility, and bioavailability. units.it

Single Crystal X-ray Diffraction Analysis

Single crystal X-ray diffraction (SCXRD) provides the most precise and unambiguous determination of a molecule's crystal structure. While a specific single-crystal structure for this compound was not found, the analysis of its parent compound, Ramipril, is well-documented. researchgate.net The crystal structure of Ramipril reveals a monoclinic space group, and within this structure, molecules are connected by strong hydrogen bonds, forming chains. researchgate.netresearchgate.net This intricate network of intermolecular interactions dictates the crystal's morphology, which in the case of Ramipril, results in very thin needles. researchgate.net Such analysis provides invaluable insight into the conformational properties and intermolecular interactions that would also be present in the crystalline form of this compound.

Powder X-ray Diffraction (PXRD) for Crystalline Phase Identification

Powder X-ray diffraction (PXRD) is a rapid and powerful technique used to analyze microcrystalline powders. icdd.com It serves as a fingerprinting method to identify the specific crystalline form (polymorph) of a compound and to assess its purity. units.it The PXRD pattern is a plot of X-ray intensity versus the diffraction angle (2θ).

Studies on Ramipril have shown distinct PXRD patterns that characterize its crystalline nature. researchgate.netgoogle.com The presence of sharp peaks at specific 2θ angles confirms the long-range molecular order characteristic of a crystalline solid. Different crystalline forms, such as hydrates or co-crystals, will produce unique diffraction patterns. google.com For example, the formation of a Ramipril-vanillin co-crystal was confirmed by the appearance of new, characteristic diffraction peaks that were absent in the patterns of the individual starting materials.

| 2θ Angle (°) | Compound Form | Significance |

| 6.1 | Ramipril-vanillin co-crystal | New peak, indicates formation of a new crystalline structure |

| 8.8 | Ramipril-vanillin co-crystal | New peak, indicates formation of a new crystalline structure |

| 15.3 | Ramipril-vanillin co-crystal | New peak, indicates formation of a new crystalline structure |

| 18.4 | Ramipril-vanillin co-crystal | New peak, indicates formation of a new crystalline structure |

This table presents exemplary data for a Ramipril co-crystal to demonstrate the utility of PXRD in identifying new crystalline phases. A similar analysis would be applied to characterize this compound.

In-depth Analysis of this compound's Thermal Properties Remains Undocumented in Publicly Available Research

Thermal analysis techniques such as DSC and TGA are crucial in the pharmaceutical sciences for characterizing the physicochemical properties of a drug substance. These methods provide valuable information regarding melting point, thermal stability, decomposition kinetics, and polymorphism, all of which are critical parameters in drug development, formulation, and quality control.

While extensive research and data are available for the prodrug Ramipril, which detail its thermal behavior, this information cannot be extrapolated to its active metabolite, this compound. The chemical transformation from the ester prodrug to the dicarboxylic acid active form results in a distinct molecule with a different molecular weight, polarity, and crystalline structure, all of which would significantly influence its thermal properties.

The absence of specific DSC and TGA data for this compound in the scientific domain prevents a detailed discussion and the creation of data tables as requested. The scientific community has not yet published studies focusing on the structural elucidation and advanced characterization of this compound through these specific thermal analysis techniques. Therefore, any attempt to present such data would be speculative and lack the necessary scientific validation and citation.

Solid State Properties and Polymorphism Research of Ramiprilate Hydrochloride

Advanced Synthetic Routes and Process Chemistry for Ramiprilate Hydrochloride

Chemoenzymatic Synthesis Approaches to Ramiprilate

Chemoenzymatic synthesis leverages the high selectivity of enzymes to perform challenging chemical transformations, particularly for creating chiral centers with high enantiomeric purity. In the context of ramiprilate and its precursors, enzymes are primarily used for the kinetic resolution of racemic intermediates.

Lipases are a class of enzymes widely utilized for the stereoselective synthesis of ACE inhibitor intermediates. ebrary.netcore.ac.uk For instance, lipase-catalyzed stereoselective esterification has been successfully applied to resolve racemic precursors of related "pril" drugs. ebrary.net One patented method for an intermediate of ramipril (B1678797) involves the enantiomer-specific synthesis of optically pure (2S)-acetylamino-3-(2-oxo-cyclopentyl)-propionic acid. This is achieved through the enzymatic hydrolysis of a racemic mixture of its alkyl ester derivative using an Alkaline serine endopeptidase, derived from Bacillus licheniformis. epo.orggoogle.com The enzyme selectively hydrolyzes one enantiomer, allowing for the separation of the desired (+) isomer acid from the unreacted (-) isomer ester. epo.org This approach offers a highly specific route to obtaining the necessary chiral building blocks for the final assembly of ramiprilate.

Another biocatalytic strategy involves the use of penicillin G amidase, which can perform enantioselective hydrolysis on precursors, although this method can be limited by the challenge of recycling the undesired isomer. googleapis.com The use of immobilized enzymes, such as Immozyme Alkaline serine endopeptidase, is a common industrial practice that facilitates catalyst recovery and reuse, enhancing the process's economic viability and sustainability. epo.org

Stereoselective Synthesis of Ramiprilate Isomers

Ramiprilate possesses five chiral centers, resulting in 32 potential stereoisomers. The therapeutically active isomer is the one with the (S,S,S,S,S) configuration. google.com Other isomers are considered impurities and are significantly less active or inactive. google.com Therefore, controlling the stereochemistry during synthesis is paramount.

A key challenge in ramipril synthesis is ensuring the high optical purity of the bicyclic amino acid intermediate, (S,S,S)-2-azabicyclo[3.3.0]octane-3-carboxylic acid. epo.orggoogle.com Traditional synthetic routes often produce a mixture of diastereomers that must be separated. google.com Purification to enhance optical purity can be difficult due to ramipril's susceptibility to degradation into hydrolyzed (ramiprilat) or cyclized (diketopiperazine) impurities. google.com

One effective strategy for achieving high stereoselectivity is the resolution of racemic intermediates using chiral resolving agents. A robust and cost-effective method involves the resolution of racemic 2-aza-bicyclo-[3.3.0]-octane-3-carboxylic acid benzyl ester using the inexpensive and recyclable L-(+)-mandelic acid. tandfonline.com This process selectively crystallizes one diastereomeric salt, allowing for the isolation of the desired (S,S,S)-enantiomer in high yield (90% with respect to a single isomer) and chiral purity. tandfonline.comnih.gov Other resolving agents like L-(+)-tartaric acid and (+)-camphorsulfonic acid have been explored but with less satisfactory results. tandfonline.com The efficiency of resolution processes is critical, as some methods suffer from the disadvantage of transforming about half of the precursor material into undesired isomers that are either discarded or require complex recycling steps. googleapis.com

It is also noteworthy that ramiprilat (B1678798) exists as two conformational isomers, cis and trans, due to restricted rotation around an amide bond. The trans isomer has been identified as the more potent inhibitor of the angiotensin-converting enzyme. ebi.ac.uk

Green Chemistry Principles in Ramiprilate Synthesis

The pharmaceutical industry is increasingly adopting green chemistry principles to minimize its environmental footprint. In the synthesis of ramiprilate, these principles are applied to reduce waste, use safer solvents, and improve energy efficiency.

Key advancements include the development of environmentally benign reaction steps. For example, the esterification of the racemic 2-aza-bicyclo-[3.3.0]-octane-3-carboxylic acid hydrochloride intermediate can be performed using boric acid as a mild and green catalyst, avoiding stronger, more hazardous acids. tandfonline.com Efforts are also directed towards developing synthetic routes that avoid heavy metals and chlorinated reagents, thus simplifying post-treatment and reducing toxic waste. google.com

The choice of solvents is a major focus in green process chemistry. While many syntheses rely on traditional organic solvents, research is ongoing to replace them with safer alternatives. Furthermore, analytical methods are also being redesigned with sustainability in mind. A "green" high-performance liquid chromatography (HPLC) method has been developed for the quality control of ramipril tablets, demonstrating that sustainability can be integrated into all stages of pharmaceutical production, from synthesis to final product analysis. mdpi.com This method aims to reduce the environmental impact of solvents used in routine analysis.

Impurity Profiling and Control in Synthetic Pathways

Impurity profiling is a critical aspect of pharmaceutical manufacturing to ensure the safety and efficacy of the final drug product. For ramiprilate hydrochloride, impurities can arise from the synthetic process (process-related impurities) or from the degradation of the drug substance over time (degradation products). synthinkchemicals.com

The European Pharmacopoeia specifies several impurities for ramipril, with the most common degradation products being ramipril diketopiperazine (Impurity D) and ramipril diacid, which is ramiprilat itself (Impurity E). google.comspectroscopyonline.com Other identified process-related impurities include ramipril methyl ester (Impurity A). medpharmres.comvjol.info.vn

Common Ramipril and Ramiprilate-Related Impurities

| Impurity Name | European Pharmacopoeia Code | Type |

|---|---|---|

| Ramipril Diketopiperazine | Impurity D | Degradation |

| Ramiprilat (Ramipril Diacid) | Impurity E | Degradation/Metabolite |

| Ramipril Methyl Ester | Impurity A | Process-related |

The formation of these impurities is highly dependent on process conditions such as temperature, pH, and moisture. For example, ramipril can cyclize to form the inactive diketopiperazine derivative under dry heat, a reaction that follows first-order kinetics. mdpi.comnih.govresearchgate.net Hydrolysis of the ester group on ramipril leads to the formation of the active ramiprilat. spectroscopyonline.com The synthesis and isolation of these impurities are often necessary to serve as reference standards for analytical method validation. spectroscopyonline.commedpharmres.com

Advanced analytical techniques are employed for the detection, identification, and quantification of these impurities. High-performance liquid chromatography (HPLC) is the primary method used for routine quality control. mdpi.commedpharmres.com For structural elucidation, hyphenated techniques such as liquid chromatography-mass spectrometry (LC-MS) are indispensable, providing molecular weight and fragmentation data to identify unknown impurities. spectroscopyonline.comnih.gov Nuclear magnetic resonance (NMR) spectroscopy is then used to confirm the precise chemical structure of isolated impurities. spectroscopyonline.com

Salt Formation Strategies: this compound and Other Counterions

The formation of a salt is a common strategy in pharmaceutical development to improve the stability, solubility, and bioavailability of an active pharmaceutical ingredient. Ramiprilate is typically formulated as a hydrochloride salt.

The preparation of the hydrochloride salt generally involves reacting the free base of the compound with hydrochloric acid. google.com This can be achieved using various forms of the acid, including aqueous hydrochloric acid, hydrogen chloride gas, or a solution of HCl in an organic solvent like ethanol or ethyl acetate. google.com The pH of the reaction is carefully controlled, typically adjusted to a range of 0.1 to 2.0, to ensure complete salt formation and precipitation. google.com Crystallization is a crucial step for purification, but the choice of solvent is critical as some impurities may co-crystallize with the desired product. google.com

While the hydrochloride salt is common, research has explored other counterions to enhance the stability of the parent drug, ramipril. The degradation of ramipril can be significantly influenced by the formation of different salts. For instance, converting ramipril into its sodium salt has been shown to greatly decrease the rate of degradation to inactive impurities. google.com Formulations containing alkali substances like sodium bicarbonate can shift the degradation pathway to preferentially form the active metabolite ramiprilat rather than the inactive diketopiperazine. google.com Studies have also investigated the use of potassium and magnesium salts, which have been found to potentially improve the cardiovascular effects of ramipril. nih.govnih.gov This suggests that the choice of counterion is a critical formulation parameter that can influence not only the stability but also the therapeutic profile of the drug.

Mechanistic Enzymology and Molecular Interactions of Ramiprilate

Angiotensin-Converting Enzyme (ACE) Inhibition Kinetics of Ramiprilatenih.govnih.govnih.gov

The inhibitory activity of ramiprilat (B1678798) on Angiotensin-Converting Enzyme (ACE) is characterized by a high affinity and a complex binding process. nih.gov Kinetic studies, performed under specific conditions (pH 7.5, 300 mmol/l sodium chloride), have been crucial in quantifying the potency and describing the nature of this interaction. nih.gov

The potency of an enzyme inhibitor is quantitatively described by its inhibition constant (Kᵢ), which represents the concentration of inhibitor required to decrease the maximal rate of the enzyme reaction by half. Ramiprilat is an exceptionally potent inhibitor of ACE, with a reported Kᵢ value of 7.0 pmol/L. nih.gov This low value signifies a very high affinity of ramiprilat for the enzyme's active site.

The Michaelis-Menten constants, Kₘ (substrate concentration at which the reaction velocity is half of Vₘₐₓ) and Vₘₐₓ (the maximum reaction velocity), describe the enzyme's activity on its substrate. In the presence of a competitive inhibitor like ramiprilat, the apparent Kₘ of the substrate increases while the Vₘₐₓ remains unchanged. researchgate.net This indicates that higher concentrations of the substrate are needed to achieve the half-maximal reaction velocity because the inhibitor and substrate are competing for binding to the same active site on the enzyme. researchgate.net

Kinetic Constants for Ramiprilat Inhibition of ACE

| Kinetic Constant | Reported Value | Significance |

|---|---|---|

| Kᵢ (Inhibition Constant) | 7.0 pmol/L nih.gov | Indicates extremely high affinity of ramiprilat for the ACE active site. |

| Apparent Kₘ (Michaelis Constant) | Increases researchgate.net | Higher substrate concentration is needed to compete with the inhibitor. |

| Vₘₐₓ (Maximum Velocity) | Unchanged researchgate.net | Sufficiently high substrate concentrations can overcome the inhibition. |

The interaction of ramiprilat with ACE is multifaceted. Primarily, it is described as a fully competitive inhibitor, meaning it directly competes with the natural substrate (Angiotensin I) for binding to the active site of the enzyme. nih.gov

However, the inhibition kinetics are further complicated by two additional characteristics:

Slow-Binding Inhibition : The onset of inhibition by ramiprilat is time-dependent, indicating that the final, most stable enzyme-inhibitor complex does not form instantaneously. nih.gov This contrasts with classical inhibitors that reach equilibrium rapidly.

Tight-Binding Inhibition : Ramiprilat is also classified as a tight-binding inhibitor. nih.gov This occurs when the inhibitor's Kᵢ value is close to or lower than the enzyme concentration used in the assay, which is the case for ramiprilat due to its picomolar Kᵢ. nih.gov This high affinity results in a very slow dissociation of the inhibitor from the enzyme, with dissociation rates that can take hours. nih.govdrugbank.com

Some analyses of Lineweaver-Burk and Dixon plots have suggested that the interaction could be characteristic of a mixed-type inhibition, a model that aligns with the complexities introduced by the slow-tight binding mechanism to the ACE active center. nih.gov

The slow-binding nature of ramiprilat's interaction with ACE is best described by a two-step kinetic model. nih.gov This model proposes that the binding is not a single event but a process involving an initial, rapid formation of an enzyme-inhibitor complex (EI), which is then followed by a slow conformational change or isomerization to a more stable, tightly bound final complex (EI*). nih.gov

The model can be represented as: E + I ⇌ EI ⇌ EI *

Where:

E is the free enzyme (ACE).

I is the free inhibitor (ramiprilat).

EI is an initial, rapidly formed enzyme-inhibitor complex.

EI * is the final, isomerized, and more tightly associated enzyme-inhibitor complex. nih.gov

This two-step process, with the second step being slow, accounts for the time-dependent increase in inhibition observed with ramiprilat and is a hallmark of its potent and prolonged action on the enzyme. nih.govnih.gov

Structural Basis of Ramiprilate-ACE Binding

The high-affinity binding of ramiprilat to ACE is governed by specific molecular interactions between the inhibitor and the amino acid residues within the enzyme's active site. Although a crystal structure of ramiprilat bound to human ACE is not currently available, insights have been gained from molecular modeling and studies with analogue enzymes. frontiersin.org

Molecular docking and molecular dynamics (MD) simulations are computational tools used to predict and analyze the binding conformation of an inhibitor within an enzyme's active site. nih.govmdpi.com These methods are essential for understanding the structural basis of inhibition, particularly when experimental crystal structures are unavailable. frontiersin.orgmdpi.com

For ramiprilat, docking studies help to model its orientation within the active site pockets of ACE (known as S1, S'1, and S'2). mdpi.com These simulations predict the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the enzyme-inhibitor complex. MD simulations can further refine this by modeling the dynamic behavior of the complex over time, providing insights into its stability and the conformational changes that may occur upon binding, consistent with the two-step binding model. nih.govnih.gov

ACE is a zinc metalloprotein, meaning it contains a zinc ion (Zn²⁺) that is essential for its catalytic activity. frontiersin.orgnih.gov This zinc ion is a primary target for ACE inhibitors, including ramiprilat.

Key interactions between ramiprilat and the ACE active site include:

Zinc Coordination : The carboxylate group of ramiprilat forms a crucial coordinating bond with the active site Zn²⁺ ion. frontiersin.org The essential nature of this interaction is demonstrated by the fact that chelating agents, which remove the zinc ion, completely prevent inhibitor binding. nih.gov The enzyme's active site contains a characteristic HEXXH zinc-binding motif that is central to this process. nih.gov

Hydrogen Bonding : Ramiprilat forms multiple hydrogen bonds with amino acid residues in the active site, such as those in the S1 pocket (e.g., ALA354, GLU384, TYR523) and the S2 pocket (e.g., GLN281, HIS353, LYS511). mdpi.com These bonds help to anchor the inhibitor in the correct orientation.

Hydrophobic and van der Waals Interactions : The non-polar parts of the ramiprilat molecule engage in hydrophobic and van der Waals interactions with non-polar residues in the active site pockets. For ramipril (B1678797), which is structurally similar to enalapril, these interactions are noted with residues like V379 and V380 in the S1' and S2' subsites, contributing to its affinity. frontiersin.org

Key Interaction Motifs in Ramiprilate-ACE Binding

| Interaction Type | Key Components | Significance |

|---|---|---|

| Zinc Coordination | Ramiprilat's carboxylate group and the active site Zn²⁺ ion. frontiersin.orgnih.gov | Essential for anchoring the inhibitor and blocking catalysis. |

| Hydrogen Bonds | Active site residues (e.g., ALA354, GLU384, TYR523). mdpi.com | Provides specificity and stability to the binding orientation. |

| Hydrophobic Interactions | Active site residues (e.g., V379, V380). frontiersin.org | Contributes to the overall binding affinity. |

Allosteric Modulation and Conformational Changes of ACE Upon Ramiprilate Binding

The interaction between ramiprilate and angiotensin-converting enzyme (ACE) extends beyond simple competitive inhibition at the active site, involving significant conformational changes and allosteric modulation that influence the enzyme's broader physiological roles. The binding of ramiprilate is characterized as a slow- and tight-binding process, which proceeds via a two-step mechanism. oup.comacs.org This process begins with the rapid formation of an initial enzyme-inhibitor complex (EI), which is followed by a slow, reversible isomerization to a more stable, tighter complex (EI*). oup.com This slow isomerization step is indicative of a significant conformational change within the ACE molecule upon inhibitor binding.

Structurally, ACE possesses two homologous catalytic domains, the N-domain and the C-domain, which exhibit different affinities for substrates and inhibitors. nih.govacs.orgsrce.hr Ramiprilat, like other carboxyl-containing ACE inhibitors, demonstrates nanomolar inhibition of both domains but with a degree of selectivity. nih.gov For instance, ramipril shows a better affinity for the C-domain compared to enalapril, which is attributed to additional hydrophobic interactions between its P1′ and P2′ groups and the V379 and V380 residues within the S1′ and S2′ subsites of the C-domain. mdpi.comclinpgx.org The differential binding affinities and the requirement for specific hydrophobic interactions underscore the complex structural adjustments that occur as ramiprilat settles into the active site of each domain. The presence of chloride ions can also induce conformational changes in ACE, which in turn affects inhibitor binding and selectivity. mdpi.com

Beyond the direct inhibition of angiotensin II formation, the conformational changes induced by ramiprilate binding to ACE can allosterically modulate the function of other interacting proteins. Studies have shown that ACE inhibitors can act as allosteric enhancers of kinin B1 and B2 receptors. tandfonline.comnih.gov This occurs when ACE forms a heterodimer with the bradykinin (B550075) B2 receptor on the cell membrane. The conformational change induced in ACE by the binding of an inhibitor is transmitted to the associated B2 receptor, enhancing its signaling. nih.gov This allosteric enhancement potentiates the actions of bradykinin, leading to increased production of nitric oxide (NO) and contributing to the vasodilator effects of the inhibitor. tandfonline.comnih.gov This mechanism highlights a more complex role for ramiprilate, where its binding not only blocks the active site but also triggers structural changes that have broader signaling consequences.

Comparative Enzymatic Kinetics with Other ACE Inhibitors

Ramiprilat is distinguished as a particularly potent, slow- and tight-binding inhibitor of angiotensin-converting enzyme (ACE). oup.comacs.org Its kinetic profile, when compared to other ACE inhibitors, reveals a high affinity for the enzyme, which translates into a long duration of action. The potency of an inhibitor is often quantified by its inhibition constant (Kᵢ), which represents the concentration of inhibitor required to produce half-maximum inhibition. A lower Kᵢ value signifies a higher affinity of the inhibitor for the enzyme.

Ramiprilat exhibits a remarkably low Kᵢ value, reported to be 7 pmol/L (or 7 x 10⁻¹² M), indicating an exceptionally high affinity for ACE. oup.com This makes it one of the most potent inhibitors in its class. The binding process is not instantaneous; the apparent Kᵢ value for some ACE inhibitors, including ramiprilat, decreases with longer incubation times with the enzyme, a characteristic of slow-binding inhibitors. nih.gov This slow-binding nature, coupled with the tight complex formed, means that the dissociation of the inhibitor from the enzyme is also a slow process, contributing to sustained enzyme inhibition. nih.gov

The table below presents a comparison of the inhibition constants (Kᵢ) for ramiprilat and other widely used ACE inhibitors. It is important to note that these values can vary between studies due to different experimental conditions, such as the substrate used, pH, and temperature.

| ACE Inhibitor | Inhibition Constant (Kᵢ) | Reference |

|---|---|---|

| Ramiprilat | 7 x 10⁻¹² M | oup.com |

| Enalaprilat (B1671235) | 2 x 10⁻¹⁰ M | oup.com |

| Lisinopril | 1 x 10⁻¹⁰ M | oup.com |

| Captopril (B1668294) | 1.7 x 10⁻⁹ M | oup.com |

As the data indicates, ramiprilat has a significantly lower Kᵢ value compared to enalaprilat, lisinopril, and captopril, highlighting its superior potency at the molecular level. This high affinity is a key factor in its long-lasting clinical effects. While captopril was the first orally active ACE inhibitor, subsequent developments led to compounds like enalaprilat and ramiprilat with much higher potencies. oup.com The differences in their chemical structures, particularly the groups that interact with the zinc ion in the ACE active site, contribute to these variations in binding affinity and kinetic behavior. researchgate.net

Computational Chemistry and Quantitative Structure Activity Relationship Qsar Studies of Ramiprilate

In Silico Prediction of Ramiprilate's Biological Activity

The prediction of a molecule's biological activity through computational methods, known as in silico prediction, is a cornerstone of rational drug design. For ramiprilate, these predictions are focused on its primary pharmacological effect: the inhibition of the angiotensin-converting enzyme.

Quantitative Structure-Activity Relationship (QSAR) models establish a mathematical correlation between the chemical structure of a compound and its biological activity. nih.gov This is achieved by calculating a set of numerical values, known as molecular descriptors, that encode various aspects of a molecule's topology, geometry, and electronic properties. tbzmed.ac.ir For a class of compounds like the dicarboxylate-containing ACE inhibitors, which includes ramiprilate, QSAR equations are developed to predict their inhibitory potency. nih.gov

The development of a robust QSAR model involves several key steps:

Data Set Selection: A series of ACE inhibitors with known biological activities (e.g., IC50 values) is compiled.

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound in the series. These can include constitutional descriptors (e.g., molecular weight, number of atoms), topological descriptors (e.g., connectivity indices), and quantum-chemical descriptors (e.g., HOMO and LUMO energies).

Variable Selection: Statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) are employed to select the most relevant descriptors that correlate with the observed biological activity. researchgate.net

Model Generation and Validation: A QSAR equation is generated and then rigorously validated to ensure its predictive power. researchgate.net

For ACE inhibitors, QSAR studies have highlighted the importance of descriptors related to hydrophobicity, steric properties, and electronic features in determining their inhibitory activity. researchgate.netresearchgate.net

Table 1: Examples of Molecular Descriptors Used in QSAR Studies of ACE Inhibitors

| Descriptor Type | Examples | Relevance to ACE Inhibition |

| Constitutional | Molecular Weight, Number of H-bond donors/acceptors | Influences overall size and potential for hydrogen bonding with the enzyme. |

| Topological | Wiener Index, Randić Index | Describes molecular branching and connectivity, affecting the fit within the active site. |

| Geometric | Molecular Surface Area, Molecular Volume | Relates to the steric interactions and complementarity with the ACE binding pocket. |

| Quantum-Chemical | HOMO/LUMO Energies, Dipole Moment | Pertains to the electronic interactions and reactivity of the inhibitor. |

| Physicochemical | LogP (lipophilicity), Molar Refractivity | Crucial for understanding hydrophobic interactions with the enzyme and membrane permeability. |

This table is a representative example and not exhaustive.

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding of the structure-activity relationship by considering the 3D arrangement of atoms. These studies generate 3D contour maps that visualize regions where steric bulk, positive or negative electrostatic potential, and hydrophobicity are favorable or unfavorable for biological activity. researchgate.net For ACE inhibitors like ramiprilate, 3D-QSAR models have been constructed to elucidate the key interactions within the enzyme's active site. researchgate.net

Pharmacophore modeling is another powerful technique used to define the essential 3D arrangement of functional groups (pharmacophoric features) required for a molecule to bind to a specific target. A pharmacophore model for ACE inhibitors typically includes features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and a zinc-binding group, which are all present in the structure of ramiprilate. nih.gov This model can then be used to virtually screen large compound libraries for new potential ACE inhibitors or to guide the design of more potent analogues. nih.gov

Key Pharmacophoric Features for ACE Inhibition:

A zinc-coordinating group (e.g., carboxylate in ramiprilate).

A terminal carboxylate group for interaction with a cationic site.

Hydrogen bond donor and acceptor sites.

Hydrophobic groups that fit into specific pockets of the enzyme.

Computational Approaches for Predicting Molecular Interactions

Understanding the precise interactions between a ligand and its target protein at the atomic level is crucial for drug design. Computational methods provide invaluable tools to predict and analyze these molecular interactions.

Drug design strategies are broadly categorized as either ligand-based or structure-based.

Ligand-based drug design is employed when the 3D structure of the target protein is unknown. This approach relies on the knowledge of a set of molecules that are known to interact with the target. slideshare.net Techniques such as QSAR and pharmacophore modeling are central to ligand-based design. slideshare.net By analyzing the common structural features of active compounds, a model is built to predict the activity of new, untested molecules.

Structure-based drug design , on the other hand, is utilized when the 3D structure of the target protein, in this case, the angiotensin-converting enzyme, has been determined experimentally (e.g., through X-ray crystallography). bath.ac.uk This approach involves docking the ligand (ramiprilate) into the active site of the protein to predict its binding conformation and affinity. mdpi.com The crystal structure of ACE has provided a platform for the rational design of domain-selective inhibitors. bath.ac.uknih.gov Molecular docking simulations can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between ramiprilate and the amino acid residues of the ACE active site. nih.gov

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. semanticscholar.orgals-journal.com This process can be performed using either ligand-based or structure-based approaches.

In a ligand-based virtual screening for ramiprilate analogues, a pharmacophore model or a QSAR model for ACE inhibition would be used to filter a database of compounds, selecting those that possess the desired structural and chemical features. mdpi.com

In a structure-based virtual screening , molecular docking would be used to computationally assess the binding of each compound in a library to the active site of ACE. mdpi.com The compounds are then ranked based on their predicted binding affinity, and the top-ranking candidates are selected for further experimental testing. This approach can lead to the discovery of novel scaffolds or modifications to the ramiprilate structure that could enhance its binding affinity and selectivity. nih.gov

Theoretical ADME (Absorption, Distribution, Metabolism, Excretion) Profiling of Ramiprilate

The therapeutic success of a drug is not solely dependent on its biological activity but also on its pharmacokinetic properties, collectively known as ADME. Computational models are increasingly used to predict these properties early in the drug discovery process, helping to identify candidates with favorable ADME profiles. nih.gov

In silico ADME prediction tools utilize a variety of algorithms and models to estimate properties such as:

Absorption: Prediction of oral bioavailability and intestinal absorption.

Distribution: Estimation of plasma protein binding and blood-brain barrier penetration.

Metabolism: Identification of potential sites of metabolism by cytochrome P450 enzymes.

Excretion: Prediction of renal or hepatic clearance pathways.

Toxicity: Early assessment of potential toxicological liabilities. jmpas.com

For ramiprilate, theoretical ADME profiling can provide insights into its oral absorption characteristics, its distribution throughout the body, and its metabolic fate. biorxiv.org Computational studies on ACE inhibitors have been conducted to evaluate their ADMET profiles, aiming to design new compounds with improved pharmacokinetic properties. ijddr.insemanticscholar.org

Table 2: Predicted ADME Properties of Ramiprilate

| ADME Property | Predicted Value/Characteristic | Implication |

| Absorption | Moderate oral bioavailability | The prodrug strategy (ramipril) is employed to enhance absorption. |

| Distribution | Moderate plasma protein binding | A portion of the drug is free to interact with the target enzyme. |

| Metabolism | Primarily excreted unchanged | Less susceptible to drug-drug interactions involving metabolic enzymes. |

| Excretion | Mainly renal excretion | Dosage adjustments may be necessary in patients with renal impairment. |

| Blood-Brain Barrier | Low predicted penetration | Central nervous system side effects are less likely. |

This table presents a summary of generally predicted ADME characteristics for ramiprilate based on its chemical class and available data. Actual values can vary.

In Silico Prediction of Permeability and Transport Mechanisms

Computational models are instrumental in predicting how ramiprilate traverses biological membranes. While specific in silico permeability studies for ramiprilate are not extensively detailed in the public literature, the general principles of these predictive models can be applied. Physiologically based pharmacokinetic (PBPK) models, for instance, have been used to describe the pharmacokinetics of both ramipril (B1678797) and ramiprilat (B1678798). nih.gov These models can incorporate parameters that determine the rate of cellular uptake and extrusion, which are critical for understanding permeability. nih.gov

For many drugs, permeability across cellular barriers like the intestinal epithelium or the blood-brain barrier is a key determinant of their efficacy. In silico approaches to predict this can range from simple calculations based on molecular properties to complex molecular dynamics (MD) simulations. soton.ac.ukmdpi.com These simulations can provide detailed insights into the molecular mechanisms of transport, including both passive diffusion and interactions with membrane transporters. soton.ac.ukmdpi.com

It is understood that for angiotensin-converting enzyme (ACE) inhibitors like ramiprilat, specific transport systems are present in the liver and kidney. nih.gov PBPK models for ramiprilat account for this by including terms for cellular uptake, intracellular conversion from its prodrug ramipril, and subsequent extrusion into circulation. nih.gov The permeability and intracellular binding within these organs are key parameters that are adjusted to fit experimental data. nih.gov

Table 1: Key Factors in In Silico Permeability Prediction

| Factor | Description | Relevance to Ramiprilate |

| Molecular Weight | The size of the molecule, which influences its ability to pass through membranes. | Ramiprilate's molecular weight is a fundamental input for predictive models. |

| Lipophilicity (LogP) | The partitioning of a molecule between a lipid and an aqueous phase, indicating its affinity for the cell membrane. | A crucial parameter for predicting passive diffusion across lipid bilayers. |

| Polar Surface Area (PSA) | The surface sum over all polar atoms, primarily oxygen and nitrogen, including their attached hydrogen atoms. It is a good indicator of hydrogen bonding capacity and influences membrane permeability. | High PSA can hinder passive diffusion but may be important for interactions with transporters. |

| Hydrogen Bond Donors/Acceptors | The number of hydrogen bond donors and acceptors in a molecule, which affects its solubility and interaction with the membrane. | Influences the energy barrier for moving from an aqueous to a lipid environment. |

| Transporter Interactions | The affinity of the molecule for specific membrane transporter proteins that can facilitate its influx or efflux. | PBPK models for ramiprilat explicitly include transport systems in the liver and kidney. nih.gov |

Quantitative Structure-Property Relationships (QSPR) for Physicochemical Parameters (e.g., Lipophilicity)

Quantitative Structure-Property Relationship (QSPR) models are computational tools that correlate the chemical structure of a molecule with its physicochemical properties. nih.govdntb.gov.ua These models are essential for predicting properties like lipophilicity, which is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. nih.gov

Lipophilicity is typically expressed as the logarithm of the partition coefficient (log P) between an organic solvent (like octanol) and water. QSPR models for log P and other parameters are built by analyzing a dataset of compounds with known properties and developing a mathematical equation that relates these properties to various molecular descriptors. nih.govresearchgate.net These descriptors can be categorized as constitutional, topological, quantum chemical, and others. semanticscholar.org

Table 2: Examples of Molecular Descriptors Used in QSPR Models

| Descriptor Class | Example Descriptors | Description |

| Constitutional | Molecular Weight, Atom Count | Simple counts of atoms and bonds. |

| Topological | Connectivity Indices (e.g., Randic Index) nih.gov | Numerical values that describe the branching and connectivity of the molecular skeleton. |

| Quantum Chemical | Dipole Moment, Atomic Charges | Derived from quantum mechanical calculations, describing the electronic properties of the molecule. |

| Geometrical | Molecular Surface Area, Molecular Volume | Descriptors based on the 3D structure of the molecule. |

The accuracy of a QSPR model is crucial and is typically evaluated by its ability to predict the properties of compounds not used in its development. nih.gov For ramiprilate, a validated QSPR model could provide rapid estimations of its physicochemical properties, aiding in formulation development and understanding its behavior in biological systems.

Designing Peptidomimetics Based on Ramiprilate's Structure-Activity Relationships

The design of peptidomimetics is a key strategy in drug discovery to overcome the limitations of peptide-based drugs, such as poor pharmacokinetic profiles. nih.govbohrium.comnih.gov Peptidomimetics are small molecules designed to mimic the three-dimensional structure and biological activity of a peptide. nih.govbenthamscience.com The development of these molecules heavily relies on understanding the structure-activity relationships (SAR) of the original peptide or, in this case, a molecule that interacts with a target typically bound by peptides.

Ramiprilat, as an ACE inhibitor, functions by mimicking the transition state of the substrate of the angiotensin-converting enzyme. The knowledge of its binding mode and the key interactions it makes with the active site of ACE forms the basis for designing novel peptidomimetics. The goal is to create new molecules that retain or improve upon the inhibitory activity of ramiprilat while possessing better drug-like properties.

The process of designing peptidomimetics based on a lead compound like ramiprilate generally follows these steps:

Identify the Pharmacophore: This involves determining the essential functional groups and their spatial arrangement in ramiprilate that are responsible for its binding to ACE.

Scaffold Hopping: The core chemical structure (scaffold) of ramiprilate is replaced with a different scaffold while maintaining the crucial pharmacophoric elements. This can lead to molecules with different physicochemical properties.

Conformational Constraint: Introducing conformational rigidity into the new molecules can pre-organize them into the bioactive conformation for binding, potentially increasing affinity and selectivity. benthamscience.comresearchgate.net

Computational Modeling and Synthesis: Computational techniques are used to design and evaluate potential peptidomimetics in silico before they are synthesized and tested experimentally.

This structure-based design approach, guided by the SAR of ramiprilate, allows for the rational development of new ACE inhibitors with potentially improved therapeutic profiles. nih.govnih.gov

Degradation Pathways and Stability Research of Ramiprilate Hydrochloride

Elucidation of Degradation Products of Ramiprilate Hydrochloride

Comprehensive analysis of this compound under stress conditions has led to the identification and characterization of several degradation products. These studies are crucial for understanding the chemical liabilities of the molecule.

Key degradants of this compound that have been identified include ramiprilat (B1678798) diketopiperazine and various dimeric impurities. Ramiprilat diketopiperazine is a significant degradation product formed through an intramolecular cyclization reaction. mdpi.comnih.govnih.gov This conversion is a major pathway of degradation, particularly under thermal and humid conditions. nih.govnih.gov The formation of this diketopiperazine derivative is considered unfavorable from a clinical perspective as it is pharmacologically inactive. mdpi.com

Under humid conditions, the degradation of ramipril (B1678797) can yield both the biologically active ramiprilat and the inactive diketopiperazine derivative. mdpi.com In contrast, under dry air conditions, the primary degradation impurity formed is often the diketopiperazine derivative. mdpi.com Studies have shown that basic formulations can preferentially lead to the formation of ramiprilat, the active metabolite, while acidic or neutral formulations tend to favor the formation of the inactive ramipril diketopiperazine. google.comgoogle.comgoogle.com This highlights the influence of formulation pH on the degradation pathway. google.comgoogle.com

The table below summarizes the common degradation products of this compound.

| Degradant Name | Formation Pathway |

| Ramiprilat Diketopiperazine | Intramolecular cyclization |

| Ramiprilat Dimers | Intermolecular reactions |

The structural elucidation of this compound impurities relies on a combination of advanced analytical techniques. High-performance liquid chromatography (HPLC) is a primary tool for separating the parent drug from its degradation products. researchgate.netchromatographyonline.commedpharmres.com

Liquid chromatography-mass spectrometry (LC-MS) and its tandem version (LC-MS/MS) are instrumental in identifying the molecular weights and fragmentation patterns of the impurities, which provides critical information for proposing their chemical structures. mdpi.comnih.govchromatographyonline.com For instance, LC-MS/MS analysis can reveal a molecular ion corresponding to a specific impurity, and subsequent fragmentation can help to pinpoint the exact structural modifications compared to the parent molecule. chromatographyonline.com Spectroscopic techniques such as Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy are also employed to further confirm the structures of isolated impurities. chromatographyonline.com

The table below outlines the analytical techniques used for characterizing this compound impurities.

| Analytical Technique | Application |

| High-Performance Liquid Chromatography (HPLC) | Separation of impurities |

| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Identification of molecular weight and fragmentation patterns |

| Infrared (IR) Spectroscopy | Identification of functional groups |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural elucidation |

Forced Degradation Studies of this compound

Forced degradation studies, or stress testing, are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods. researchgate.netscienceopen.com These studies involve subjecting the drug to conditions more severe than accelerated stability testing to provoke degradation. ijprajournal.com

This compound is susceptible to hydrolysis across a range of pH values. researchgate.netresearchgate.net

Acidic Conditions: Under acidic hydrolysis (e.g., using 0.1 N HCl), this compound undergoes degradation. researchgate.netijprajournal.com The rate and extent of degradation are dependent on the temperature and duration of exposure. researchgate.net In some studies, ramipril showed significant degradation under acidic conditions, particularly at elevated temperatures. researchgate.netnih.gov

Alkaline Conditions: The drug is particularly unstable in alkaline environments (e.g., using 0.1 N NaOH), where hydrolysis is significantly accelerated. researchgate.netnih.gov Alkaline conditions have been shown to have the greatest effect on the degradation of ramipril, leading to the formation of the diacid impurity, ramiprilat. nih.gov This pathway is sometimes intentionally favored in formulations to produce the active metabolite. google.comgoogle.com

Neutral Conditions: In neutral aqueous solutions, degradation also occurs, albeit generally at a slower rate compared to acidic or alkaline conditions, especially at elevated temperatures. researchgate.net

The table below summarizes the outcomes of hydrolytic degradation studies.

| Condition | Degradation Outcome | Key Degradation Product |

| Acidic (0.1 N HCl) | Significant degradation, especially at elevated temperatures | Varies |

| Alkaline (0.1 N NaOH) | Rapid and extensive degradation | Ramiprilat (diacid) |

| Neutral (Water) | Slower degradation, accelerated by heat | Varies |

Exposure of this compound to oxidative conditions, typically using hydrogen peroxide (H2O2), results in its degradation. researchgate.netscienceopen.com The extent of degradation is dependent on the concentration of the oxidizing agent and the exposure time. researchgate.net Studies have demonstrated that ramipril is susceptible to oxidative stress. researchgate.net

The table below shows a typical result from an oxidative degradation study.

| Oxidizing Agent | Concentration | Degradation |

| Hydrogen Peroxide (H2O2) | 3% | Observed |

Thermal stress is a significant factor in the degradation of this compound. nih.govresearchgate.net Studies have shown that exposing the drug substance to elevated temperatures (e.g., 70°C) leads to the formation of degradation products, with ramipril diketopiperazine being a principal thermal degradant. researchgate.netresearchgate.net The degradation kinetics often follow a first-order reaction model. mdpi.comnih.gov

The rate of thermal degradation is influenced by factors such as relative humidity, with higher humidity accelerating the process. mdpi.comnih.govnih.gov The activation energy for the degradation process can be calculated from kinetic data obtained at different temperatures, providing insights into the temperature sensitivity of the molecule. mdpi.comresearchgate.net

The table below presents a summary of thermal degradation findings.

| Stress Condition | Key Degradation Product | Kinetic Model | Influencing Factors |

| Elevated Temperature (e.g., 70°C) | Ramipril diketopiperazine | First-order | Relative Humidity |

Based on a comprehensive review of available scientific literature, a detailed article focusing solely on the degradation pathways and stability research of This compound as per the requested outline cannot be generated.

The publicly accessible research predominantly centers on the stability and degradation of the prodrug, Ramipril . In these studies, Ramiprilate (also referred to as ramipril-diacid or Impurity E) is consistently identified as a principal degradation product of Ramipril, rather than a compound whose own degradation is extensively studied.

Here is a summary of the findings in the context of the requested outline:

Primary Focus of Research: The stability of the parent drug, Ramipril, is the primary subject of degradation studies because its conversion to impurities like Ramiprilate and Ramipril diketopiperazine affects its shelf-life and formulation. researchgate.netnih.govgoogle.com

Formation of Ramiprilate: Ramiprilate is formed from Ramipril mainly through two pathways:

Hydrolysis: The ester group in Ramipril is susceptible to hydrolysis, especially in the presence of moisture, leading to the formation of the active diacid metabolite, Ramiprilate. google.comnih.gov

pH Influence: Alkaline conditions significantly accelerate the hydrolysis of Ramipril to Ramiprilate. nih.gov Some formulation strategies even promote this degradation pathway because Ramiprilate is the active therapeutic agent. google.com In buffer solutions at pH 8, Ramipril shows significant degradation into Ramiprilate (ramipril-diacid). nih.gov

Lack of Data on Ramiprilate Degradation: The available literature does not provide specific, independent stability studies on this compound itself. Information regarding its photolytic degradation, solid-state stability under varying temperature and humidity, excipient compatibility, or the kinetic modeling of its own degradation is not detailed in the search results. Studies on photostability, for instance, have been conducted on Ramipril, which was found to be stable under photolytic stress, but this finding cannot be extrapolated to Ramiprilate without specific data. researchgate.net

Advanced Analytical Methodologies for Ramiprilate Hydrochloride Quantification and Impurity Analysis

Liquid Chromatography (LC) Techniques

Liquid chromatography stands as the cornerstone for the analysis of ramiprilate hydrochloride, offering high selectivity and sensitivity for both quantification and impurity detection. Various LC-based methods have been developed and validated to meet the stringent requirements of pharmaceutical analysis.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the routine analysis of this compound in both bulk drug substances and finished pharmaceutical products. The development and validation of HPLC methods are governed by international guidelines, such as those from the International Council for Harmonisation (ICH), to ensure methods are accurate, precise, reproducible, and specific for their intended purpose.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common mode of HPLC used for the analysis of this compound. This technique employs a non-polar stationary phase (typically C8 or C18) and a polar mobile phase, allowing for the effective separation of ramiprilate from its prodrug, ramipril (B1678797), and other related substances.

Several RP-HPLC methods have been developed for the quantification of ramipril. ijrti.orgwalshmedicalmedia.comijpar.com These methods often utilize a mobile phase consisting of a mixture of an acidic buffer (such as phosphate (B84403) or citrate (B86180) buffer) and an organic modifier like acetonitrile (B52724) or methanol (B129727). ijrti.orgijpar.comglobalresearchonline.net The pH of the mobile phase is a critical parameter that influences the retention and peak shape of ramiprilate, which is an acidic compound. Detection is typically carried out using a UV detector at a wavelength of around 210 nm, where ramiprilate exhibits significant absorbance. ijpar.comjocpr.com

Method validation for RP-HPLC assays for ramiprilate includes the evaluation of parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantitation (LOQ). ijrti.orgwalshmedicalmedia.comnih.gov Linearity is typically established over a concentration range relevant to the expected concentrations in the samples being analyzed. ijpar.comjocpr.com

| Parameter | Typical Value | Source |

| Linearity Range | 5-30 µg/ml | ijpar.com |

| Correlation Coefficient (r²) | >0.999 | ijpar.com |

| Limit of Detection (LOD) | 0.06 µg/mL | nih.gov |

| Limit of Quantitation (LOQ) | 0.2 µg/mL | nih.gov |

This table is interactive. Click on the headers to sort.

The stability of this compound is a critical quality attribute, as it can degrade under various stress conditions such as acid, base, oxidation, heat, and light, leading to the formation of impurities. asianjpr.com Stability-indicating HPLC methods are specifically designed to separate the active pharmaceutical ingredient (API) from its degradation products, thus providing a clear picture of the drug's stability profile. nih.gov

For ramipril, the primary degradation products include ramiprilat (B1678798) and a diketopiperazine derivative. nih.gov A stability-indicating HPLC method must be able to resolve the peaks of ramipril, ramiprilate, and all other potential impurities. mdpi.com Forced degradation studies are conducted to generate these impurities and to challenge the specificity of the analytical method. asianjpr.com The results of these studies are crucial for determining the shelf-life and appropriate storage conditions for the drug product.

The development of such methods often involves a gradient elution program to ensure the separation of all compounds with varying polarities within a reasonable run time. mdpi.com Peak purity analysis using a photodiode array (PDA) detector is also an essential part of validating a stability-indicating method to ensure that the analyte peak is not co-eluting with any impurities. nih.gov

Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Resolution and Speed

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns with smaller particle sizes (typically sub-2 µm) and instrumentation capable of handling higher backpressures. This technology offers several advantages over conventional HPLC for the analysis of this compound, including:

Enhanced Resolution: The smaller particle size leads to higher separation efficiency, resulting in better resolution between ramiprilate and its closely related impurities.

Increased Speed: The higher optimal linear velocity of the mobile phase allows for significantly shorter analysis times without compromising separation quality. orientjchem.org

Improved Sensitivity: The sharper and narrower peaks obtained with UPLC result in higher peak heights and thus improved sensitivity. orientjchem.org

A UPLC method for ramipril analysis has been developed with a run time of just 3 minutes, demonstrating the speed of this technique. orientjchem.org The method utilized a C18 column (2.1×50mm, 1.7 µm) and a mobile phase of acetonitrile and 0.25% formic acid solution. orientjchem.org The rapid analysis time makes UPLC particularly suitable for high-throughput screening and quality control environments.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for High-Sensitivity Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. This technique is invaluable for the analysis of this compound, especially in complex matrices like biological fluids where very low concentrations need to be detected. nih.gov

In LC-MS/MS, after chromatographic separation, the analyte is ionized (typically using electrospray ionization - ESI) and then fragmented. Specific parent-to-daughter ion transitions are monitored in a mode known as multiple reaction monitoring (MRM), which provides exceptional specificity and reduces background noise. nih.gov For ramiprilate, the transition of the protonated molecule to a specific product ion is typically monitored for quantification. uran.ua

The validation of bioanalytical methods using LC-MS/MS is essential for pharmacokinetic, bioavailability, and bioequivalence studies. These validations are conducted in accordance with regulatory guidelines and include a comprehensive evaluation of parameters in the biological matrix (e.g., plasma).

A validated LC-MS/MS method for the simultaneous quantification of ramipril and ramiprilat in human plasma has been reported with a linear range of 0.5-250 ng/ml for both analytes. nih.gov Another study demonstrated a linear range of 0.2-80 ng/mL for both compounds. nih.gov These methods typically involve a sample preparation step, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove proteins and other interfering substances from the plasma before analysis. nih.govnih.gov

Key validation parameters for bioanalytical methods include:

Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. nih.gov

Accuracy and Precision: Determined at multiple concentration levels, including the lower limit of quantification (LLOQ). nih.gov

Matrix Effect: The influence of matrix components on the ionization of the analyte. nih.gov

Recovery: The efficiency of the extraction procedure. nih.gov

Stability: The stability of the analyte in the biological matrix under various storage and handling conditions. nih.gov

| Analyte | Linear Range (ng/mL) | Extraction Method | Source |

| Ramiprilat | 0.5 - 250 | Solid-Phase Extraction | nih.gov |

| Ramiprilat | 0.2 - 80 | Not specified | nih.gov |

| Ramiprilat | 1.0 - 40.0 | Solid-Phase Extraction | nih.gov |

This table is interactive. Click on the headers to sort.

Quantitative Estimation of Ramiprilate in Complex Matrices

The quantification of ramiprilat and its prodrug ramipril in complex biological matrices such as human plasma and urine presents significant analytical challenges due to the low concentrations and the presence of interfering endogenous components. nih.govnih.gov Consequently, highly sensitive and selective methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) and ultra-performance liquid chromatography coupled to quadrupole time-of-flight mass spectrometry (UPLC-Q-TOF-MS) are predominantly employed. researchgate.netnih.gov

Further advancements include a UPLC-Q-TOF-MS method for determining ramipril in human plasma, which also offers high sensitivity with a lower limit of quantification (LLOQ) of 0.5 ng/mL. nih.gov This technique combines the high separation efficiency of UPLC with the high mass accuracy of Q-TOF-MS, enabling precise quantification and structural confirmation. researchgate.netnih.gov The application of these methods is essential in clinical pharmacokinetic studies to accurately monitor the drug's absorption, distribution, metabolism, and excretion. researchgate.net Ramipril is primarily excreted through urine (60%) and feces (40%). nih.gov

Interactive Table: LC-MS Based Methods for Ramipril and Ramiprilat Quantification in Plasma

| Method | Analyte(s) | Matrix | Linear Range (ng/mL) | LLOQ (ng/mL) | Recovery (%) | Citation |